molecular formula C19H25N3O B2416266 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine CAS No. 2380071-54-3

5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine

Cat. No. B2416266
CAS RN: 2380071-54-3
M. Wt: 311.429
InChI Key: GSMZDUCTZXIQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine, also known as EPP, is a novel compound that has garnered significant attention in recent years due to its potential therapeutic applications. EPP is a pyrimidine derivative that has been synthesized through a complex process involving several steps.

Scientific Research Applications

5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been studied for its potential use in the treatment of depression and anxiety disorders. In oncology, 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been shown to have anticancer properties and may be useful in the treatment of various types of cancer.

Mechanism of Action

The exact mechanism of action of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine is not fully understood, but it is believed to act on several different targets in the body. 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It also appears to have anti-inflammatory properties and may modulate the immune system. Additionally, 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been shown to have several biochemical and physiological effects in the body. In animal studies, 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and decrease inflammation. 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has several advantages for lab experiments, including its high potency and selectivity for certain targets in the body. However, 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine is a relatively new compound, and its effects and safety profile are not fully understood. Additionally, the synthesis of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine is a complex process that requires specialized equipment and expertise in organic chemistry.

Future Directions

There are several potential future directions for the study of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine. One area of interest is the development of novel therapeutic agents based on the structure of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine. Additionally, further studies are needed to fully understand the mechanism of action and safety profile of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine. Finally, clinical trials are needed to determine the efficacy of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine in the treatment of various diseases, including neurodegenerative diseases and cancer.
Conclusion
In conclusion, 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine is a novel compound with significant potential for therapeutic applications in various fields of medicine. The synthesis of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine is a complex process that requires expertise in organic chemistry and specialized equipment. 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine has been shown to have several biochemical and physiological effects in the body and may be useful in the treatment of neurodegenerative diseases, psychiatric disorders, and cancer. Further studies are needed to fully understand the mechanism of action and safety profile of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine, and clinical trials are needed to determine its efficacy in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine involves several steps, including the condensation of ethyl cyanoacetate with 4-phenyl-2-butanone to form 5-ethyl-2-(4-phenylbutanoyl)pyrimidine-4,6-dione. This intermediate is then reacted with piperidine and sodium ethoxide to form the final product, 5-ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine. The synthesis of 5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine is a complex process that requires expertise in organic chemistry and specialized equipment.

properties

IUPAC Name

5-ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-2-16-14-20-19(21-15-16)23-18-9-12-22(13-10-18)11-8-17-6-4-3-5-7-17/h3-7,14-15,18H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMZDUCTZXIQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.